molecular formula C20H29BFNO4 B8187976 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e

8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e

Cat. No.: B8187976
M. Wt: 377.3 g/mol
InChI Key: JKZUNBZZCAZPJP-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydro-1H-isoquinoline core substituted with a fluorine atom at position 8 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5. The carboxylic acid at position 2 is protected as a tert-butyl ester, enhancing stability during synthetic processes . The boronic ester moiety is critical for Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in drug synthesis . The fluorine atom likely improves metabolic stability and modulates electronic properties, influencing binding affinity in biological systems .

Properties

IUPAC Name

tert-butyl 8-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-9-8-13-10-14(11-16(22)15(13)12-23)21-26-19(4,5)20(6,7)27-21/h10-11H,8-9,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZUNBZZCAZPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C(=O)OC(C)(C)C)C(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e (CAS Number: 2857813-83-1) is a novel synthetic derivative that has garnered attention due to its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉BFNO₃
  • Molecular Weight : 291.13 g/mol
  • Structure : The compound features a fluorinated isoquinoline core with a dioxaborolane moiety that may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in critical cellular processes. The presence of the dioxaborolane group suggests potential interactions with boron-binding proteins or enzymes.

Antitumor Activity

Recent studies have indicated that compounds similar to 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline derivatives exhibit significant antitumor properties. For instance:

  • Inhibition of Dyrk Kinases : Dyrk1A and Dyrk1B are implicated in various cancers. Inhibitors targeting these kinases have shown promise in reducing tumor growth and enhancing apoptosis in cancer cells. The isoquinoline scaffold is known for its ability to inhibit these kinases effectively .

Neuroprotective Effects

The compound may also exhibit neuroprotective effects by modulating pathways related to neurodegenerative diseases. Similar compounds have been studied for their ability to prevent neuronal apoptosis and promote cell survival under stress conditions.

Pharmacokinetics

Understanding the pharmacokinetics of 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline is crucial for assessing its therapeutic potential:

ParameterValue
SolubilityModerate
BioavailabilityTBD
MetabolismHepatic
Elimination Half-LifeTBD

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Dyrk Inhibition in Cancer Models : A study demonstrated that inhibitors of Dyrk kinases significantly reduced cell viability in glioblastoma models. The isoquinoline derivatives were effective at low micromolar concentrations .
  • Neuroprotection in Animal Models : Research on related compounds showed promising results in preventing neurodegeneration in mouse models of Alzheimer's disease. These compounds enhanced cognitive function and reduced amyloid plaque formation .

Scientific Research Applications

Anticancer Activity

Isoquinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that specific modifications to the isoquinoline scaffold can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Phosphodiesterase Inhibition

The compound has shown potential as a phosphodiesterase inhibitor. Phosphodiesterases play a crucial role in cellular signaling and regulation. The inhibition of these enzymes can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research has demonstrated that isoquinoline derivatives can selectively inhibit phosphodiesterase types, offering a pathway for developing new treatments .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes involved in various physiological processes. Isoquinoline derivatives have been identified as promising inhibitors of these enzymes. Studies have indicated that certain derivatives can effectively inhibit carbonic anhydrases with potential applications in treating conditions like glaucoma and edema .

Synthesis and Derivatives

The synthesis of 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline involves several steps that can be optimized for yield and purity. The use of boron-containing compounds like 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane enhances the reactivity and selectivity of the resulting isoquinoline derivatives.

Synthesis Overview

StepReaction TypeKey ReagentsYield
1BoronationBoronic acid + Isoquinoline derivativeHigh
2FluorinationFluorinating agent + IntermediateModerate
3CarboxylationCarboxylic acid derivative + CatalystHigh

Case Studies

Several case studies illustrate the efficacy of isoquinoline derivatives:

Case Study 1: Anticancer Activity

A study evaluated a series of isoquinoline derivatives for their anticancer properties against breast cancer cell lines. The results showed that compounds with structural similarities to 8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline exhibited IC50 values in low micromolar ranges .

Case Study 2: Phosphodiesterase Inhibition

In another investigation focused on respiratory diseases, researchers synthesized various isoquinoline derivatives and assessed their phosphodiesterase inhibitory activity. One compound demonstrated significant selectivity for phosphodiesterase type IV with an IC50 value significantly lower than existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Core Structure Key Substituents Molecular Weight Key Applications/Properties Reference
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate Bicyclic (3-oxa-9-azabicyclo) Boronic ester at position 7; tert-butyl carbamate 375.25 g/mol Suzuki coupling precursor; enhanced solubility due to bicyclic framework
(E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate Quinoline Fluorophenyl, cyclopropyl, ester, ketone 505.53 g/mol High structural similarity (0.95) to fluorinated aromatics; potential kinase inhibition
tert-Butyl 6-amino-8-(5-bromo-2-fluorophenyl)-5,7,7-tricyano-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate Dihydroisoquinoline Bromo, fluoro, cyano groups; tert-butyl ester 498.35 g/mol Multi-substituted analog; bromine enhances halogen bonding in target interactions

Key Comparisons

  • Reactivity in Cross-Coupling: The target compound’s boronic ester enables efficient Suzuki reactions, similar to the bicyclic analog in .
  • Bioactivity Profiles: Fluorinated analogs like the quinoline derivative () exhibit high bioactivity similarity (0.95), suggesting shared pharmacological mechanisms, such as kinase or protease inhibition. The tert-butyl ester in the target compound may reduce metabolic clearance compared to ethyl esters .
  • Synthetic Accessibility: The tert-butyl protection strategy is widely used (e.g., ), but the bromo and cyano substituents in introduce synthetic complexity, requiring multi-step functionalization.

Molecular Similarity Metrics

  • Tanimoto Index : The target compound shows moderate similarity (0.64–0.95) to fluorinated aromatics and boronic esters, aligning with their roles in cross-coupling and bioactivity .
  • Dice Index: High Dice scores for quinoline derivatives (0.93–0.95) suggest overlapping pharmacophore features, such as planar aromatic systems and hydrogen-bond acceptors .

Preparation Methods

Suzuki-Miyaura Coupling

The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 is accomplished via palladium-catalyzed borylation. A representative procedure involves:

  • Substrate : 8-Fluoro-6-bromo-3,4-dihydroisoquinoline-2-carboxylic acid tert-butyl ester

  • Catalyst : PdCl₂(dppf) (1,1′-bis(diphenylphosphino)ferrocene palladium(II) dichloride)

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), potassium acetate

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 85°C for 4 hours under argon.

Table 1: Key Reaction Parameters for Borylation

ParameterValue
Catalyst loading5 mol%
B₂Pin₂ equivalence1.1 equiv
Temperature85°C
Yield (isolated)72–78%

The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with B₂Pin₂. The use of potassium acetate as a base facilitates the elimination of HBr, driving the reaction to completion.

Microfluidic Borylation

Alternative methods employ microfluidic systems to enhance reaction control. For example, a T-shaped micromixer combines 8-fluoro-6-bromo-3,4-dihydroisoquinoline (0.12 M in 2-MeTHF) with HexLi (0.13 M in hexane) at 0°C, followed by Boc₂O (0.16 M in 2-MeTHF) to trap the intermediate boronate. This continuous-flow approach reduces side reactions and improves reproducibility, achieving 85% yield with a residence time of 17.1 seconds.

Protective Group Strategies

tert-Butyl Carbamate Protection

The tert-butyl ester group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O). In a typical procedure, the free amine of 8-fluoro-6-bromo-3,4-dihydroisoquinoline is treated with Boc₂O (1.2 equiv) in dichloromethane (DCM) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. The reaction proceeds at room temperature for 12 hours, yielding the Boc-protected intermediate in >90% yield.

Table 2: Optimization of Boc Protection

ConditionOutcome
Boc₂O (1.0 equiv)75% yield
Boc₂O (1.2 equiv)92% yield
Solvent: DCM vs. THFDCM preferred (lower polarity)

Purification and Characterization

Chromatographic Isolation

Crude products are purified via silica gel column chromatography using ethyl acetate/heptane gradients (1:10 to 1:4). The boronate ester elutes earlier than unreacted starting material due to its increased polarity.

Spectroscopic Validation

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.50 ppm (9H), while the dioxaborolan protons resonate as a singlet at δ 1.35 ppm (12H).

  • ¹¹B NMR : A peak at δ 30–32 ppm confirms boronate formation.

Challenges and Optimizations

Competing Isomer Formation

During borylation, competing reactions at position 8 (instead of 6) may occur due to electronic effects. Using electron-deficient palladium catalysts (e.g., Pd(OAc)₂ with SPhos ligand) suppresses this by favoring oxidative addition at the more electrophilic position 6.

Solvent Selection

Polar aprotic solvents (DMF, 2-MeTHF) outperform THF in borylation due to better solubility of boronates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via Miyaura borylation, where a halogenated precursor reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous 1,4-dioxane under inert atmosphere at 90°C for 24 hours . Post-synthesis, purification via reverse-phase C18 column chromatography (acetonitrile/water gradient) is effective . Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm boronate ester integration (~1.3 ppm for pinacol methyl groups) and fluorine coupling patterns .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : The boronate ester is moisture-sensitive. Store under argon at –20°C in flame-sealed ampules. Before use, dry solvents (e.g., THF, DMF) over molecular sieves, and employ Schlenk-line techniques for reactions. Decomposition can be monitored via TLC (silica gel, ethyl acetate/hexane) for unexpected spots .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Key Data :

  • ¹H NMR : Look for tert-butyl singlet (~1.4 ppm), isoquinoline aromatic protons (6.8–8.2 ppm), and dihydroisoquinoline CH₂ groups (2.5–3.5 ppm).
  • ¹¹B NMR : A sharp peak near 30 ppm confirms boronate ester integrity.
  • HRMS : Use ESI+ to observe [M+H]⁺ or [M+Na]⁺ adducts with <3 ppm mass error .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for challenging substrates?

  • Methodology : For electron-deficient aryl halides, use Pd(OAc)₂ with SPhos ligand and Cs₂CO₃ in THF/H₂O (3:1) at 60°C. If low reactivity occurs, switch to XPhos ligand or microwave-assisted heating (100°C, 30 min). Monitor by LC-MS for boronate hydrolysis byproducts (e.g., free boronic acid at m/z [M–Pin+OH]⁻) .

Q. What computational strategies predict reactivity or regioselectivity in derivatization reactions?

  • Approach : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states for cross-coupling. Solvent effects (SMD model) and steric maps (using PyMol) can explain selectivity. For example, the tert-butyl group may hinder coupling at the 6-position, favoring 8-fluoro substitution .

Q. How can contradictory data from cross-coupling yields be systematically analyzed?

  • Troubleshooting Framework :

  • Byproduct Identification : Use HRMS to detect protodeboronation (loss of BPin group) or homocoupling (dimer peaks).
  • Catalyst Screening : Test air-stable precatalysts (e.g., Pd PEPPSI-IPr) to mitigate oxygen sensitivity.
  • Base Optimization : Replace K₂CO₃ with KF or CsF for hindered substrates .

Q. What safety protocols are critical for large-scale synthesis?

  • Guidelines :

  • Conduct reactions in flameproof fume hoods with blast shields.
  • Quench excess boronate esters with pH 7 phosphate buffer to avoid exothermic decomposition.
  • Dispose of boron-containing waste via licensed facilities to prevent environmental release .

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